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Methyl methanesulfinate - 666-15-9

Methyl methanesulfinate

Catalog Number: EVT-3192810
CAS Number: 666-15-9
Molecular Formula: C2H6O2S
Molecular Weight: 94.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methyl methanesulfinate can be synthesized from various precursors, including methanesulfonyl chloride. While it is not produced commercially in large quantities, it has been utilized in research settings and is available through chemical suppliers for laboratory use . The compound's classification as a genotoxic agent highlights its potential risks, as it can induce DNA damage .

Synthesis Analysis

The synthesis of methyl methanesulfinate typically involves the reaction of methanesulfonyl chloride with methanol. This reaction can be catalyzed by bases or performed under acidic conditions to facilitate the nucleophilic attack by the alcohol on the sulfonyl chloride.

General Reaction Scheme:

CH3SO2Cl+CH3OHCH3SO2OCH3+HCl\text{CH}_3\text{SO}_2\text{Cl}+\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{SO}_2\text{OCH}_3+\text{HCl}

Technical Parameters

  • Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures to improve yield.
  • Solvent: Methanol serves as both a reactant and solvent, ensuring good solubility for the reactants.
  • Yield: The yield can vary but is often reported to be high when optimized conditions are employed.

Other methods include oxidation processes involving sulfides or sulfoxides, which can also yield methyl methanesulfinate through various synthetic routes .

Molecular Structure Analysis

Methyl methanesulfinate has a distinct molecular structure characterized by its sulfonate group. The molecular geometry around the sulfur atom exhibits tetrahedral coordination due to the presence of four substituents: one methyl group, one methoxy group, and two oxygen atoms involved in bonding.

Structural Data

  • Molecular Formula: C2H6O3S\text{C}_2\text{H}_6\text{O}_3\text{S}
  • Bond Angles: The bond angles around the sulfur atom are approximately 109.5°, consistent with tetrahedral geometry.
  • Vibrational Analysis: Computational studies using density functional theory have provided insights into vibrational modes, confirming the presence of characteristic stretching and bending frequencies associated with sulfonate esters .
Chemical Reactions Analysis

Methyl methanesulfinate participates in various chemical reactions due to its electrophilic nature. It can act as an alkylating agent, introducing methylsulfonyl groups into organic molecules.

Key Reactions

  1. Alkylation Reactions: Methyl methanesulfinate can react with nucleophiles such as amines or alcohols to form sulfonate esters.
  2. Hydrolysis: Under aqueous conditions, it can hydrolyze to form methanesulfonic acid and methanol.
  3. Oxidation Reactions: It can be oxidized to form more complex organosulfur compounds.

These reactions highlight its utility in synthesizing diverse organosulfur compounds used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action for methyl methanesulfinate primarily involves its role as an alkylating agent. It interacts with nucleophilic sites on DNA, leading to the formation of covalent bonds that can result in DNA strand breaks or mutations.

Detailed Mechanism

  1. Nucleophilic Attack: The sulfur atom's electrophilic character allows nucleophiles (e.g., DNA bases) to attack, forming a sulfonate ester bond.
  2. DNA Damage: This interaction can lead to alkylation at specific sites on DNA, resulting in mutations or cellular toxicity.
  3. Genotoxicity: Studies have demonstrated that exposure to methyl methanesulfinate induces DNA single-strand breaks and unscheduled DNA synthesis in various cell types .
Physical and Chemical Properties Analysis

Methyl methanesulfinate exhibits several notable physical and chemical properties:

Applications

Methyl methanesulfinate finds applications primarily in research and industrial settings:

  1. Organic Synthesis: It serves as a reagent for introducing methylsulfonyl groups into organic molecules, facilitating drug discovery and development.
  2. Analytical Chemistry: Used in trace analysis methods for detecting genotoxic impurities in pharmaceutical products .
  3. Biochemical Research: Its ability to induce DNA damage makes it useful for studying mutagenesis and cellular responses to genotoxic agents .
Molecular Mechanisms of Genotoxicity and DNA Interaction

DNA Alkylation Patterns and Adduct Formation Specificity

Methyl methanesulfonate (MMS) induces site-specific DNA alkylation by transferring methyl groups (-CH₃) predominantly to nitrogen atoms in purine bases. The primary targets include the N7 position of guanine (70-80% of total adducts) and the N3 position of adenine (10-20%), with minor adducts at O⁶-guanine and N3-cytosine [1] [5] [9]. This preference stems from the nucleophilicity gradient of DNA atoms and MMS's SN2 reaction mechanism, which favors attack by highly nucleophilic sites. The resulting methylated adducts include:

  • N7-methylguanine (7-mG): The predominant lesion (Fig. 1A), causing base pair destabilization due to its positive charge. This adduct undergoes spontaneous depurination at physiological temperatures (t₁/₂ ≈ 24-48 hr), generating mutagenic abasic sites [9].
  • N3-methyladenine (3-mA): A replication-blocking lesion that sterically hinders DNA polymerase progression due to its minor groove location [1].
  • O⁶-methylguanine: A strongly mutagenic adduct that mispairs with thymine during replication, leading to G:C→A:T transitions [9].

Quantitative LC-MS/MS analyses reveal that background methylation levels in untreated mammalian cells average ~1,400 7-mG adducts per 10⁹ nucleotides. MMS exposure linearly increases adduct burden (e.g., 50 μM MMS induces +500 7-mG adducts/10⁹ nucleotides) [9]. The structural consequences include DNA helix distortion, reduced melting temperature (hyperchromicity ≥35% at 0.696 mM MMS), and ethidium bromide binding alterations, indicating compromised structural integrity [1].

Table 1: MMS-Induced DNA Adduct Profiles

Adduct TypeRelative Frequency (%)Biological ConsequenceRepair Pathway
N7-methylguanine70-80%Depurination → AP sites → MutagenesisBER (Mag1/MPG)
N3-methyladenine10-20%Replication blockade → CytotoxicityBER (MPG, AlkA)
O⁶-methylguanine<1%Direct mispairing → G:C→A:T mutationsMGMT, BER
N3-methylcytosine<5%Base mispairingBER, AlkB homologs

Replication Fork Stalling and Collapse Mechanisms

MMS-induced alkylation adducts directly impede replication fork (RF) progression through polymerase-blocking lesions. Single-molecule DNA combing analyses in Schizosaccharomyces pombe demonstrate that MMS causes dose-dependent fork slowing (≥40% velocity reduction at 0.05% MMS) rather than complete stalling. This contrasts with hydroxyurea-induced dNTP depletion, which triggers immediate fork arrest [3] [6]. The distinction arises because:

  • Minor groove adducts (e.g., 3-mA) sterically clash with replicative polymerase active sites, forcing transient polymerase dissociation.
  • Apurinic sites from 7-mG depurination lack coding information, causing replicative polymerases to stall.

RF stability during MMS stress depends on the fork protection complex (FPC) – comprising Timeless (Tim1), Tipin, Claspin, and And1 proteins. The FPC acts as a "molecular glue" preventing uncoupling of helicase-polymerase activities (Fig. 1B). When FPC is disrupted:

  • Leading-strand synthesis decelerates disproportionately
  • Single-stranded DNA (ssDNA) gaps expand behind forks
  • Fork collapse frequency increases 3-fold [6]

Checkpoint kinases (ATR/Chk1) regulate origin firing but do not modulate fork speed under MMS treatment. Instead, they facilitate lesion bypass by translesion synthesis polymerases. Fork restart requires RAD18-mediated PCNA ubiquitination and Polη recruitment [3].

Table 2: Replication Fork Responses to Different Genotoxins

GenotoxinPrimary LesionFork DynamicsCheckpoint RoleCollapse Frequency
MMSN3-mA, AP sitesSlowing without stallingOrigin inhibition onlyLow (≤10%)
HydroxyureadNTP depletionComplete stallingOrigin inhibition + fork stabilizationModerate (15-20%)
BleomycinDSBsStalling at break sitesFull activationHigh (≥30%)

Homologous Recombination-Deficient Cellular Responses

Contrary to historical classification as an "ionizing radiation mimetic," MMS does not directly induce double-strand breaks (DSBs) in vivo. Homologous recombination (HR) mutants (e.g., rad52Δ, XRCC3-/-) exhibit extreme MMS hypersensitivity (500-fold sensitivity increase) due to replication-associated DSBs from unresolved fork collapses, not direct DSB induction [8]. Key evidence includes:

  • Artifactual DSBs in PFGE: Apparent chromosomal fragmentation after MMS treatment results from heat-labile sites converting to DSBs during sample preparation (65°C incubation). When DNA is processed at 20°C, fragmentation disappears [8].
  • Replication dependency: MMS-induced RAD51 foci (HR markers) form exclusively in S-phase cells and co-localize with nascent DNA [8].
  • Genetic interactions: rad52Δ apn1Δ double mutants (defective in HR and BER) show synthetic lethality with MMS, confirming HR repairs BER intermediates [8].

HR's primary role is restarting collapsed forks rather than repairing direct breaks. In yeast, MMS22 mutants (HR fork restart-specific) are MMS-sensitive but radiation-resistant, while RAD54 mutants (general HR) are sensitive to both [8]. Mammalian HR-deficient cells (e.g., XRCC3-/- hamster cells) accumulate chromatid breaks post-MMS only after replication, confirming replication-derived DSBs [8].

Base Excision Repair Pathway Engagement

The base excision repair (BER) pathway is the primary defense against MMS-induced alkylation damage. BER efficiency directly determines cellular survival, as shown by 500-fold MMS hypersensitivity in mag1Δ yeast (lacking primary alkylbase glycosylase) compared to wild-type [7]. Key mechanistic features include:

  • Mag1's expanded substrate range: Unlike bacterial AlkA, yeast Mag1 excises both canonical (3-mA, 7-mG) and non-canonical substrates (1-methyladenine, 3-methylcytosine) typically repaired by oxidative dealkylases (AlkB) in other organisms. Kinetic analyses show Mag1 processes 1-meA with kcat/KM = 8.3 × 10³ M⁻¹s⁻¹ – 5-fold higher than AlkA [7].
  • Repair coordination: After base excision, AP endonuclease (Apn1) cleaves the abasic site, DNA polymerase β fills the gap, and XRCC1-ligase III seals the nick. XRCC1-/- cells accumulate SSBs and undergo replication-dependent DSBs [4] [8].
  • Regulation by oxidative stress: Mouse monocytes pre-exposed to ROS upregulate Polβ expression and BER capacity, enhancing MMS resistance 3-fold. Conversely, IFN-γ downregulates Polβ, increasing MMS sensitivity [4].

Notably, S. cerevisiae lacks AlkB homologs, making Mag1 the sole defense against certain adducts. This explains yeast's extreme MMS sensitivity versus mammals with functional AlkB (e.g., FTO, ALKBH5) [7].

Table 3: BER Component Roles in MMS Response

BER ComponentFunctionMMS Sensitivity (Loss-of-Function)Key Interactions
Mag1 (MPG in mammals)Base excision500-fold increase (yeast)Substrate competition with Tpa1
Apn1 (APE1)AP site cleavage100-fold increaseRequired for XRCC1 recruitment
PolβGap synthesis8-fold increase (mammals)Upregulated by oxidative stress
XRCC1Scaffold for ligation20-fold increaseSynthetic lethality with HR defects

Heat-Labile DNA Damage Artifacts in Experimental Detection

MMS-induced heat-labile sites (HLS) are alkylated bases (primarily N7-mG and N3-mA) that undergo rapid depurination at elevated temperatures (≥50°C), generating abasic sites subsequently cleaved to DSBs during experimental processing. This causes artifactual DSB signals in pulsed-field gel electrophoresis (PFGE) and comet assays [8] [9]. Critical considerations include:

  • Temperature threshold: DNA from MMS-treated cells shows no fragmentation when processed at ≤20°C but exhibits dose-dependent "DSBs" at 50-65°C. Naked DNA treated with MMS in vitro recapitulates this effect, confirming non-enzymatic origin [8].
  • Biological vs. artifactual breaks: Genuine DSBs from MMS require replication and are RPA-coated; HLS-derived breaks lack replication dependence and protein associations.
  • Repair kinetics: HLS repair occurs within 2 hours via BER (XRCC1-dependent), contrasting with hours-days for genuine DSBs [8].

To mitigate artifacts:

  • Process samples below 20°C for DSB detection assays
  • Use comet assay with cold lysis (4°C) to distinguish true SSBs from HLS
  • Employ trap assays to capture transient abasic sites before cleavage [9]

The predominance of HLS explains paradoxical observations where MMS "induces DSBs" in PFGE yet shows no γH2AX foci (a DSB marker) in cells [8].

Properties

CAS Number

666-15-9

Product Name

Methyl methanesulfinate

IUPAC Name

methyl methanesulfinate

Molecular Formula

C2H6O2S

Molecular Weight

94.14 g/mol

InChI

InChI=1S/C2H6O2S/c1-4-5(2)3/h1-2H3

InChI Key

UJXJECMZMLSTEB-UHFFFAOYSA-N

SMILES

COS(=O)C

Canonical SMILES

COS(=O)C

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